(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine
Description
Properties
Molecular Formula |
C10H9F4N |
|---|---|
Molecular Weight |
219.18 g/mol |
IUPAC Name |
(1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H9F4N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h2-5,9H,1,15H2/t9-/m1/s1 |
InChI Key |
VGYUUWNLSDVBBY-SECBINFHSA-N |
Isomeric SMILES |
C=C[C@H](C1=CC(=C(C=C1)C(F)(F)F)F)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Aromatic Ring Functionalization
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Notes |
|---|---|---|---|---|
| Aromatic trifluoromethylation | Trifluoromethyl iodide, copper catalyst | 20–60 | 3–10 | Selective trifluoromethylation on phenyl |
| Fluorination | Selectfluor or equivalent fluorinating agent | 0–30 | 3–8 | Introduction of fluoro substituent |
| Formation of free base amine | Treatment with TMSI (iodotrimethylsilane), quenching with alcohol | Room temp | 1–3 | Generates free base of amine |
| Coupling reaction | Free base amine + aromatic intermediate, base (e.g., triethylamine), reflux, azeotropic removal of water | 60–80 | 4–8 | Drives imine formation and reduction |
| Salt formation | Acid (maleic, HCl, HBr), crystallization solvents | Room temp | 2–6 | Produces crystalline salt form |
Research Findings and Optimization
- Use of tertiary amines such as triethylamine or diisopropylethylamine improves reaction rates and yields by neutralizing acidic by-products.
- Azeotropic distillation to remove water is critical for shifting equilibrium toward product formation in imine coupling steps.
- Crystallization from toluene and anti-solvents enhances purity and facilitates isolation of stable salt forms.
- Continuous flow reactors have been explored industrially to enhance scalability and reproducibility of the trifluoromethylation step.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Aromatic ring trifluoromethylation | CF3I, Cu catalyst, solvent (EtOH, MeOH) | Introduce trifluoromethyl group | 3-Fluoro-4-(trifluoromethyl)phenyl ring |
| Fluorination | Selectfluor or similar fluorinating agent | Introduce fluoro substituent | 3-Fluoro substitution |
| Free base amine generation | TMSI, alcohol quench | Generate free amine base | Free base of prop-2-enylamine |
| Coupling reaction | Free base + aromatic intermediate, base, reflux | Form chiral amine side chain | (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine |
| Salt formation & crystallization | Maleic acid/HCl, toluene + hexane | Stabilize and purify compound | Crystalline salt form |
Chemical Reactions Analysis
Types of Reactions
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-substituted phenols, while reduction can produce various amines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
The compound has been studied for its potential use in pharmaceuticals, particularly in the development of new drugs targeting specific receptors or pathways. Its unique fluorinated structure may enhance the pharmacokinetic properties of drug candidates, improving their efficacy and bioavailability.
Case Study: Antidepressant Activity
Research indicates that compounds similar to (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine exhibit antidepressant-like effects in animal models. The incorporation of fluorine atoms can influence the binding affinity to serotonin receptors, which is crucial in the treatment of depression .
Pesticide Formulations
The compound's properties make it a candidate for use in agrochemicals, particularly as an active ingredient in pesticides. Its ability to interact with biological systems can be harnessed to develop effective pest control agents.
Case Study: Herbicidal Activity
Studies have shown that similar fluorinated compounds can exhibit herbicidal activity by inhibiting specific enzymes in plants. This suggests that this compound could be effective in developing new herbicides .
Analytical Chemistry
Chemical Analysis Techniques
The compound can serve as a standard or reference material in analytical chemistry due to its well-defined structure and properties. Techniques such as NMR spectroscopy and mass spectrometry utilize such compounds for calibration and validation purposes.
Mechanism of Action
The mechanism of action of (1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluoro and trifluoromethyl groups can enhance binding affinity and selectivity, leading to more potent biological effects. The compound may modulate signaling pathways and biochemical processes, resulting in its observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
Fluorine at the 3-position (target compound) may reduce steric hindrance compared to bulkier groups like pyrimidinyl in the patent compounds .
Stereochemical Considerations: The (1R)-configuration of the target compound contrasts with non-chiral analogs like 230 and 196, suggesting enantioselective interactions in biological systems .
Spectroscopic Trends :
- Compound 230 (m/z 230.9) and the patent-derived compound (m/z 853–867) demonstrate the utility of ESIMS/LCMS for characterizing fluorinated aromatic systems .
Functional Group Variations
- Amine vs. Ketone Backbone : The target compound’s propenylamine backbone differs from the but-2-yn-1-one moiety in compounds 196 and 230. This distinction may influence solubility, reactivity, and target binding .
- Aprepitant Derivatives () : While unrelated in backbone, these compounds share trifluoromethylphenyl motifs, underscoring the importance of CF₃ in enhancing lipophilicity and binding affinity in drug design .
Pharmacological Implications (Inferred)
- The patent compounds (–3) with 4-CF₃ and pyrimidinyl substituents exhibit LCMS profiles (m/z 853–867) indicative of high molecular complexity, likely targeting kinases or proteases. In contrast, the simpler propenylamine structure of the target compound may prioritize membrane permeability .
- The chloro-methyl analog () lacks fluorine but shares a propenylamine scaffold, suggesting that halogen and alkyl substitutions modulate potency and selectivity .
Biological Activity
(1R)-1-[3-Fluoro-4-(trifluoromethyl)phenyl]prop-2-enylamine is an organic compound notable for its unique structural features, including a fluoro and trifluoromethyl group attached to a phenyl ring and a prop-2-enylamine side chain. This compound has garnered interest in the scientific community due to its potential biological activities, which include antimicrobial, anti-inflammatory, and enzyme interaction properties.
| Property | Value |
|---|---|
| Molecular Formula | C10H9F4N |
| Molecular Weight | 219.18 g/mol |
| IUPAC Name | (1R)-1-[3-fluoro-4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
| InChI Key | VGYUUWNLSDVBBY-SECBINFHSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity, potentially leading to modulation of various signaling pathways. This interaction can result in significant biological effects, including inhibition of certain enzymes involved in inflammatory processes.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit potent antimicrobial properties. For instance, a related compound demonstrated significant activity against Staphylococcus aureus and MRSA isolates, with a minimum inhibitory concentration (MIC) of 25.9 µM . While specific data on this compound is limited, the structural similarities suggest potential effectiveness against similar bacterial strains.
Anti-inflammatory Potential
The anti-inflammatory activity of this compound may be linked to its ability to modulate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling. Research indicates that compounds with similar structures can either inhibit or activate NF-κB, depending on their substituents and positions on the phenyl ring . This duality suggests that this compound could be explored for its potential in anti-inflammatory therapies.
Enzyme Interaction Studies
The compound has been utilized in studies focusing on enzyme interactions, particularly in understanding how structural modifications affect binding affinities and enzymatic activities. For example, variations in substituent positions on the phenyl ring have shown to significantly influence the inhibition rates of target enzymes . This highlights the importance of structural characteristics in determining biological efficacy.
Case Study 1: Antimicrobial Screening
In a comparative study involving various fluorinated compounds, this compound was screened alongside other derivatives for antimicrobial activity. The results indicated that while some derivatives displayed strong inhibitory effects against MRSA, others exhibited minimal activity. The study emphasizes the need for further exploration into the structure-activity relationships (SAR) of such compounds .
Case Study 2: Anti-inflammatory Activity Assessment
Another study assessed the anti-inflammatory potential of several related compounds by measuring their effects on NF-κB activation. The findings suggested that compounds with a trifluoromethyl group could modulate inflammatory responses effectively. Although specific data for this compound was not provided, it was inferred that its structural features may confer similar benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
